1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Overview
Description
1-Methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring with a thione group at the 5-position and a methyl group at the 1-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization under acidic conditions to form the desired triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in microbial metabolism . In medicinal applications, the compound may exert its effects by modulating signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1-Methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can be compared with other similar compounds in the triazole family:
1,2,4-Triazole: Lacks the thione group, making it less reactive in certain chemical reactions.
1-Methyl-1,2,4-triazole: Similar structure but without the thione group, leading to different chemical properties and reactivity.
4,5-Dihydro-1H-1,2,4-triazole-5-thione: Lacks the methyl group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of the methyl and thione groups, which confer specific chemical and biological properties that are valuable in various applications.
Properties
CAS No. |
32362-75-7 |
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Molecular Formula |
C3H5N3S |
Molecular Weight |
115.16 g/mol |
IUPAC Name |
2-methyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C3H5N3S/c1-6-3(7)4-2-5-6/h2H,1H3,(H,4,5,7) |
InChI Key |
PSCNKLHSBAUYBP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)N=CN1 |
Canonical SMILES |
CN1C(=S)N=CN1 |
32362-75-7 | |
Origin of Product |
United States |
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